(R,S)-Ambrisentan, chemically known as (+)-(2S)-2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid, is a selective endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension. This compound exhibits a high affinity for the endothelin type A receptor, which plays a significant role in vasoconstriction and vascular remodeling. The molecular formula of ambrisentan is CHNO, with a molecular weight of 378.42 g/mol.
Ambrisentan is classified as an endothelin receptor antagonist, specifically targeting the endothelin type A receptor. It is marketed under the brand name Letairis and was developed for oral administration as a once-daily treatment option for patients with pulmonary arterial hypertension. The compound was first approved in the United States in 2007 and has since been recognized for its efficacy and safety profile compared to other treatments for this condition .
The synthesis of (R,S)-ambrisentan involves several key steps:
This method emphasizes achieving high yields and purity, which are critical for pharmaceutical applications.
Ambrisentan undergoes various chemical reactions relevant to its pharmacological activity:
Ambrisentan acts by selectively antagonizing the endothelin type A receptor, which mediates vasoconstriction in pulmonary vascular smooth muscle:
This mechanism contributes to its therapeutic benefits while minimizing side effects associated with non-selective endothelin receptor antagonists.
These properties are crucial for formulating effective pharmaceutical preparations.
Ambrisentan is primarily utilized in clinical settings for:
Ambrisentan emerged from a targeted drug discovery program initiated by BASF Pharmaceuticals (later acquired by Myogen/Gilead Sciences) in the late 1990s. The program aimed to optimize endothelin receptor antagonist (ERA) properties from a chemical library originally screened for insecticidal activity. This effort yielded darusentan (LU 135252), a selective ERA, which served as the structural template for ambrisentan (LU 208075). Ambrisentan was specifically engineered as a diphenyl propionic acid derivative to improve receptor selectivity and minimize hepatotoxicity – a limitation observed with earlier non-selective ERAs like bosentan [1] [7] [8].
Preclinical studies demonstrated its potent endothelin-A (ETA) receptor blockade and favorable pharmacokinetics, prompting clinical development. The U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) granted approvals in 2007 and 2008, respectively, designating it an orphan drug for pulmonary arterial hypertension (PAH) [3] [9]. Its approval was largely based on the pivotal ARIES-1 and ARIES-2 Phase 3 clinical trials, which confirmed its efficacy in improving exercise capacity and hemodynamics in PAH patients [4] [6].
Table 1: Key Milestones in Ambrisentan Development
Year | Event | Significance |
---|---|---|
1996 | Identification of lead compound (Darusentan) | Propanoic acid derivative with ERA activity |
1999 | Synthesis of Ambrisentan (LU 208075) | Optimization for ETA selectivity and reduced liver toxicity |
2007 | FDA Approval (Letairis®) | First ETA-selective ERA approved in US for WHO Group 1 PAH |
2008 | EMA Approval (Volibris®) | Approval for PAH in European markets |
2015 | AMBITION Trial Results Published | Established efficacy of upfront ambrisentan + tadalafil combination in PAH |
Ambrisentan ((2S)-2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid) contains a single chiral center at the C2 position of its propanoic acid backbone, resulting in two enantiomers: (S)-ambrisentan and (R)-ambrisentan. The racemic mixture is designated (R,S)-ambrisentan [8] [9].
The (S)-enantiomer exhibits significantly greater (≥100-fold) affinity for the human ETA receptor compared to the (R)-enantiomer. This stereoselectivity arises from optimal three-dimensional positioning of the (S)-enantiomer within the ETA receptor binding pocket, enabling:
Table 2: Comparative Properties of Ambrisentan Enantiomers
Property | (S)-Ambrisentan | (R)-Ambrisentan | Significance |
---|---|---|---|
ETA Receptor IC₅₀ | ~1 nM | >100 nM | (S)-form drives primary therapeutic activity |
Plasma Protein Binding | >99% | >99% | Both enantiomers highly bound; limits free fraction |
Metabolic Pathway | Glucuronidation (UGT1A9/2B7), CYP3A4 oxidation | Similar to (S)-form | Racemate metabolism reflects both enantiomers |
Clinical Use | Therapeutically active | Negligible activity | Commercial drug is enantiomerically pure (S)-ambrisentan |
While the racemic (R,S)-form is used in research contexts, the commercial drug contains exclusively the pharmacologically active (S)-enantiomer. The (R)-enantiomer is considered pharmacologically inert at therapeutic concentrations concerning endothelin receptor blockade [8] [9].
Pulmonary Arterial Hypertension (PAH) is characterized by pathological vasoconstriction, vascular remodeling, and thrombosis in situ within the pulmonary arterioles. A key mediator of these processes is endothelin-1 (ET-1), a 21-amino acid peptide markedly upregulated in the plasma and lung tissue of PAH patients. ET-1 exerts its effects via two G-protein coupled receptors:
In PAH, ETA receptors are overexpressed in remodeled pulmonary arteries, while ETB-mediated clearance and vasodilation are impaired. This imbalance creates a pathologic excess of ETA-driven effects. *(R,S)-Ambrisentan antagonizes ETA receptors with high selectivity (ETA:ETB IC₅₀ ratio ≈ 400:1), disrupting this pathogenic cascade:
Elevated ET-1 levels correlate directly with disease severity and mortality in PAH, underscoring the therapeutic rationale for ETA-selective antagonists like ambrisentan [1].
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8